Bicyclo[3.1.1]heptane-1,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-1-3-7(9,4-6)5-6/h1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHNHLUBJVRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 3.1.1 Heptane 1,5 Diamine and Its Precursors
General Approaches to Bicyclo[3.1.1]heptane Ring Systems
General strategies for assembling the bicyclo[3.1.1]heptane framework primarily involve cycloaddition reactions, where two or more unsaturated molecules or parts of the same molecule combine to form a ring, and intramolecular cyclization strategies, where a single molecule undergoes a ring-forming reaction.
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems in a single step. Various types of cycloadditions have been employed to synthesize the bicyclo[3.1.1]heptane core and its derivatives.
A novel approach to trisubstituted bicyclo[3.1.1]heptanes involves a photoinduced [3σ+2σ] cycloaddition. nih.govnih.gov This method utilizes bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) to construct the bicyclo[3.1.1]heptane framework under mild and operationally simple conditions. nih.govnih.gov This transformation represents the first photoinduced [3σ+2σ] cycloaddition for the synthesis of these structures and provides access to unique meta-substituted arene bioisosteres. nih.govnih.gov The reaction is believed to proceed through a photoredox mechanism. nih.gov The applicability of this method is highlighted by its ability to produce a range of functionalized 4-aminobicyclo[3.1.1]heptanes. nih.gov
| Reactant 1 (Bicyclo[1.1.0]butane derivative) | Reactant 2 (Cyclopropylamine derivative) | Product (Bicyclo[3.1.1]heptane derivative) |
| Bicyclo[1.1.0]butane | Cyclopropylamine | 4-aminobicyclo[3.1.1]heptane |
| Substituted Bicyclo[1.1.0]butanes | Substituted Cyclopropylamines | Trisubstituted 4-aminobicyclo[3.1.1]heptanes |
This table represents a generalized scheme of the reaction, specific examples with yields would require access to the full experimental data of the cited research.
An amine-promoted three-component reaction provides an expedient route to 2-oxa-3-azabicyclo[3.1.1]heptanes, which are important heterocyclic analogues of the bicyclo[3.1.1]heptane system. rsc.orgresearchgate.net This synthesis involves the formal dipolar [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones that are generated in situ from hydroxylamines and polyformaldehyde. rsc.org The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. rsc.org A notable aspect of this methodology is the differing regioselectivity observed between mono- and disubstituted BCBs during the cycloaddition. rsc.org Insights into the mechanistic details of this selective cycloaddition have been supported by computational density functional theory (DFT) calculations. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product |
| Bicyclo[1.1.0]butane | Hydroxylamine (B1172632) | Polyformaldehyde | Amine | C4-unsubstituted 2-oxa-3-azabicyclo[3.1.1]heptane |
| Mono-substituted Bicyclo[1.1.0]butane | Hydroxylamine | Polyformaldehyde | Amine | Regioisomeric 2-oxa-3-azabicyclo[3.1.1]heptane |
| Disubstituted Bicyclo[1.1.0]butane | Hydroxylamine | Polyformaldehyde | Amine | Regioisomeric 2-oxa-3-azabicyclo[3.1.1]heptane |
This table illustrates the components of the three-component reaction. The specific regioselectivity depends on the substitution pattern of the bicyclo[1.1.0]butane.
A stereospecific intermolecular formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes has been developed for the construction of enantiopure 2-azabicyclo[3.1.1]heptane derivatives. nih.gov This protocol utilizes B(C₆F₅)₃ as a catalytic additive and proceeds under mild and operationally simple conditions. nih.govresearchgate.net The method provides access to a diverse library of enantiopure 2-azabicyclo[3.1.1]heptane derivatives. nih.gov The reaction's utility has been demonstrated through successful scale-up reactions, and its mechanism has been investigated through experiments and density functional theory (DFT) calculations. nih.gov This reaction is a rare example of a cycloaddition between two highly strained ring systems catalyzed by a Lewis acid. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aziridine | Bicyclo[1.1.0]butane | B(C₆F₅)₃ | Enantiopure 2-azabicyclo[3.1.1]heptane derivative |
This table outlines the general components of the cycloaddition reaction.
Intramolecular cyclization offers a powerful alternative for the synthesis of bicyclic systems, where a pre-functionalized acyclic or monocyclic precursor is induced to form the desired bridged structure.
An efficient, multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through an intramolecular imide formation. researchgate.netchemrxiv.org The key precursor is a 1,3-functionalized cyclobutane (B1203170) derivative, which is obtained via a diastereoselective Strecker reaction of a readily available 3-oxocyclobutanecarboxylate. researchgate.netchemrxiv.org The resulting intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, serves as a versatile building block for the synthesis of various monoprotected bicyclic diamines, which are valuable in medicinal chemistry. researchgate.netchemrxiv.org
| Starting Material | Key Intermediate | Reaction | Product |
| 3-Oxocyclobutanecarboxylate | 1,3-functionalized cyclobutane derivative | Diastereoselective Strecker reaction | 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione | - | Further derivatization | Monoprotected bicyclic diamines |
This table summarizes the key steps in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives via intramolecular imide formation.
Intramolecular Cyclization Strategies
Reduction of Spirocyclic Oxetanyl Nitriles to Azabicyclo[3.1.1]heptanes
A general and scalable method for the synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. nih.gov This transformation has been studied for its mechanism, scope, and scalability. nih.gov The process typically begins with a spirocyclic oxetanyl nitrile, which undergoes reduction to open the oxetane (B1205548) ring and reduce the nitrile group, thereby forming the 3-azabicyclo[3.1.1]heptane core.
The reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com For instance, the treatment of 2-azabicyclo[3.1.1]heptane-1-carbonitriles with LiAlH₄ effectively reduces the nitrile to a primary amine without disturbing the bicyclic framework, achieving high yields of 93–99%. smolecule.com This method is compatible with various substitution patterns, making it a versatile tool for generating pharmacologically relevant amines. smolecule.com
Interestingly, while the reduction of spirocyclic oxetanyl nitriles with LiAlH₄ leads to the formation of 3-azabicyclo[3.1.1]heptanes, the reduction of the corresponding esters with the same reagent yields only the corresponding alcohol, without the formation of the desired 3-oxabicyclo[3.1.1]heptane. nih.gov
Strain-Release Strategies
Radical Ring-Opening Reactions of [3.1.1]Propellane
A prominent strain-release strategy for accessing the bicyclo[3.1.1]heptane core involves the radical ring-opening of [3.1.1]propellane. nih.gov This highly strained hydrocarbon serves as a versatile precursor for generating a variety of functionalized bicyclo[3.1.1]heptanes (BCHeps). nih.govacs.org The interbridgehead bond of [3.1.1]propellane is susceptible to cleavage by radicals, leading to the formation of the desired bicyclic system. nih.gov
This approach has been utilized to synthesize medicinally relevant carbon- and heteroatom-substituted BCHeps. nih.gov For example, photocatalyzed-atom transfer radical addition reactions using 456 nm blue light can functionalize [3.1.1]propellane to produce key BCHep iodides. nih.gov These intermediates can be further elaborated through reactions like iron-catalyzed Kumada coupling with aryl Grignard reagents. nih.gov The development of a scalable, five-step synthesis of [3.1.1]propellane from commercially available ethyl 4-chlorobutanoate has made this route particularly attractive for producing multigram quantities of BCHep derivatives. nih.gov
Specific Synthesis of Bicyclo[3.1.1]heptane-1,5-diamine
Derivatization from Key Intermediates
The synthesis of this compound often proceeds through the derivatization of key bicyclic intermediates. One such key intermediate is 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. chemrxiv.orgresearchgate.net This intermediate can be prepared on a multigram scale and subsequently used to synthesize monoprotected bicyclic diamines, which are valuable building blocks in drug discovery. chemrxiv.orgresearchgate.net
For example, a synthetic sequence starting from 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione can yield a monoprotected diamine. chemrxiv.org Since direct N-benzylation of the imide is not selective, the free amino group is first protected with benzaldehyde (B42025). chemrxiv.org The subsequent steps involve reduction with BH₃·Me₂S, N-Boc-protection, and finally, catalytic hydrogenolysis to afford the target monoprotected diamine building block. chemrxiv.org
Another approach involves the reduction of a nitrile group in a bicyclic precursor. For instance, the reduction of the nitrile in compound 17a with a BH₃•THF complex yields an amino alcohol (30 ). nih.gov This can then be converted to a N-Boc protected diamine (33 ) through N-Boc protection, oxidation of the alcohol to a carboxylic acid, a Curtius reaction, and N-Cbz cleavage. nih.gov
| Starting Material | Key Transformation(s) | Product |
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Protection, Reduction, N-Boc-protection, Hydrogenolysis | Monoprotected bicyclic diamine |
| Nitrile 17a | Reduction, N-Boc protection, Oxidation, Curtius reaction, N-Cbz cleavage | N-Boc diamine 33 |
Multigram Scale Preparations and Scalability Studies
The scalability of synthetic routes is a critical factor for the practical application of this compound and its precursors in areas like drug discovery. nih.gov Several methodologies have been developed with scalability in mind.
An efficient, multigram-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been described, relying on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. chemrxiv.orgresearchgate.net This method has been used to produce the key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, on a scale of up to 30 grams. chemrxiv.org This intermediate is then converted to monoprotected bicyclic diamines. chemrxiv.orgresearchgate.net
| Synthetic Approach | Key Precursor | Scale |
| Intramolecular imide formation | 1,3-functionalized cyclobutane derivative | Up to 30 g of intermediate |
| Strain-release from propellane | [3.1.1]propellane | Multigram scale |
Structural and Conformational Analysis of Bicyclo 3.1.1 Heptane 1,5 Diamine and Its Analogues
Molecular Structure Elucidation Techniques
The definitive three-dimensional arrangement of atoms in Bicyclo[3.1.1]heptane-1,5-diamine and its analogues is determined using a combination of crystallographic and spectroscopic methods. These techniques provide detailed insights into bond lengths, bond angles, and the spatial orientation of substituents, which are fundamental to understanding the molecule's properties.
X-ray crystallography stands as a powerful technique for the unambiguous determination of molecular structures in the solid state. For the bicyclo[3.1.1]heptane system, this method provides precise coordinates of each atom, allowing for detailed analysis of the ring's puckered geometry and the strain inherent in the scaffold. vulcanchem.com
Studies on various bicyclo[3.1.1]heptane derivatives have consistently revealed a "butterfly" conformation. rsc.org X-ray diffraction analysis shows that bond angles within the bicyclic structure deviate significantly from the ideal 109.5° for sp³-hybridized carbon atoms, a direct consequence of the ring strain. vulcanchem.com For instance, crystallographic studies of related 6,6-dimethylbicyclo[3.1.1]heptane derivatives and ortho-dimethoxydiphenyl ethers have been instrumental in confirming their solid-state structures and stereochemistry. cdnsciencepub.com The data obtained from these analyses, such as space group and cell parameters, are critical for building a comprehensive understanding of the structural landscape of this class of compounds.
Table 1: Example Crystallographic Data for Bicyclo[3.1.1]heptane Derivatives
| Compound | Space Group | Cell Parameters | Reference |
|---|---|---|---|
| ortho-dimethoxydiphenyl ether | P2₁/a | a = 13.366(1) Å, b = 8.230(1) Å, c = 12.303(1) Å, β = 116.63(1)° | cdnsciencepub.com |
| tetrabenzo[b,e,q,t]-30-crown-10 ether | P2₁/c | a = 7.903(1) Å, b = 26.337(2) Å, c = 7.852(1) Å, β = 97.28(1)° | cdnsciencepub.com |
A suite of advanced spectroscopic techniques is essential for characterizing this compound and its analogues, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are invaluable for elucidating the structure and conformation of these molecules in solution. research-nexus.net Comprehensive studies on pinane (B1207555) derivatives, which share the bicyclo[3.1.1]heptane skeleton, have demonstrated that the complete assignment of ¹H and ¹³C NMR spectra provides detailed information about the conformational preferences and structural effects within the series. research-nexus.net Techniques such as ¹H–¹H COSY, ¹H–¹H ROESY, and ¹H-¹³C HSQC are employed to determine stereochemistry. unife.it For complex molecules, NMR spectra may be recorded at various temperatures to study conformational dynamics. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): These hyphenated techniques are crucial for the separation, identification, and quantification of bicyclo[3.1.1]heptane derivatives. UPLC systems, often coupled with a photodiode array (PDA) detector and a mass spectrometer (MS), provide high-resolution separation and accurate mass detection. unife.itunife.it This allows for the analysis of complex reaction mixtures, purity assessment, and pharmacokinetic studies. nih.govbham.ac.uk Standard methods often utilize reverse-phase columns (e.g., C18) with gradients of organic solvents like acetonitrile (B52724) in water, often containing additives like formic acid or ammonium (B1175870) bicarbonate to improve ionization and peak shape. unife.itunife.it
Table 2: Common Spectroscopic and Chromatographic Methods for Characterization
| Technique | Application | Typical Conditions/Observables | Reference |
|---|---|---|---|
| ¹H & ¹³C NMR | Structure elucidation, conformational analysis, stereochemistry determination | CDCl₃ or other deuterated solvents; chemical shifts (δ) in ppm, coupling constants (J) in Hz. | research-nexus.netunife.it |
| LC-MS | Purity determination, identification of compounds in mixtures | Electrospray ionization (ESI) in positive or negative mode; provides mass-to-charge ratio (m/z). | unife.itbham.ac.uk |
| UPLC/HPLC | Separation and purification of compounds | C18 reverse-phase column; gradient elution with water/acetonitrile mobile phase. | unife.itbldpharm.com |
Conformational Studies of Bicyclo[3.1.1]heptane Systems
The bicyclo[3.1.1]heptane system is characterized by its rigid, non-planar structure. Its conformational behavior is dominated by the significant strain inherent in the fused ring system.
The bicyclo[3.1.1]heptane skeleton possesses a high degree of ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). rsc.org The strain energy of the related [3.1.1]propellane, a precursor for synthesizing bicyclo[3.1.1]heptane derivatives, is estimated to be around 30 kcal/mol. smolecule.com This high strain energy is a key factor in the reactivity of these systems, facilitating selective bond cleavage under certain conditions. smolecule.com The strain arises from the forced puckering of the six-membered ring by the one-carbon bridge, leading to distorted bond angles and unfavorable steric interactions. rsc.orgsmolecule.com This inherent strain is a defining characteristic that influences the molecule's geometry and chemical behavior.
However, some conformational mobility can exist, such as the inversion of the six-membered ring or rotation of substituents. researchgate.net Studies on substituted bicyclo[3.1.1]heptanes using temperature-dependent ¹H NMR have determined activation free energies for these conformational transitions. researchgate.net The nature and position of substituents can influence the energy barrier for these conversions and may stabilize one conformation over another. For example, in 6-azabicyclo[3.1.1]heptanes, conformational restrictions can stabilize boat and distorted chair conformations of the piperidine (B6355638) ring within the bicyclic structure. researchgate.net
Stereochemical Properties and Chiral Centers
Stereochemistry is a critical aspect of the bicyclo[3.1.1]heptane scaffold. The parent structure of this compound is achiral due to the presence of a plane of symmetry passing through the C3 methylene (B1212753) group and bisecting the C1-C5 bond.
However, substitution on the bicyclic framework can readily introduce chirality. The bridgehead carbons (C1 and C5) are key positions. While they are not chiral centers in the parent diamine, derivatization at other positions can render them stereogenic. For example, substitution at C2, C3, or C4 would break the molecule's symmetry, creating a chiral compound with multiple stereoisomers. The synthesis of specific stereoisomers often requires stereocontrolled reactions, such as facial selective Diels-Alder reactions or stereoselective additions, which have been explored for related bicyclo[3.1.1]heptane derivatives. cdnsciencepub.comresearchgate.net The rigid geometry of the bicyclo[3.1.1]heptane system can present challenges in achieving high stereochemical control, but it also offers a fixed scaffold for designing molecules with precisely defined three-dimensional structures. smolecule.com
Theoretical and Computational Studies on Bicyclo 3.1.1 Heptane 1,5 Diamine Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanistic pathways of reactions involving bicyclo[3.1.1]heptane systems. DFT calculations have been instrumental in understanding the cycloaddition reactions used to synthesize substituted bicyclo[3.1.1]heptanes. For instance, in the amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine (B1172632) and polyformaldehyde, DFT calculations provided insights into the selective formation of 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org Similarly, the mechanism and chemoselectivity of N-heterocyclic carbene (NHC) catalyzed reactions yielding oxa-bicyclo[3.1.1]heptanes have been investigated using DFT. researchgate.net
Mechanistic studies, supported by DFT computations, have also been crucial in understanding photocatalyzed reactions for the synthesis of bicyclo[3.1.1]heptanes. nih.gov These calculations help to rationalize the formation of key intermediates, such as 1,3-biradicals generated from cyclopropane, and their subsequent annulation reactions. nih.gov Furthermore, DFT has been employed to study the photoinduced synthesis of 4-aminobicyclo[3.1.1]heptanes, providing a mechanistic rationale for the observed products. nih.gov
In the context of bioisosterism, DFT calculations have been used to optimize the geometries of bicyclo[1.1.1]pentane (BCP) derivatives, which are related bridged systems, and to calculate their molecular electrostatic potentials. researchgate.net This information is valuable for designing BCP analogs of drugs with improved properties. researchgate.net
Molecular Modeling and Simulations
Molecular modeling and simulations offer a dynamic perspective on the conformational behavior and interactions of bicyclo[3.1.1]heptane derivatives. These computational techniques are particularly useful for understanding their potential as bioisosteres for aromatic rings. Molecular dynamics simulations can reveal the conformational preferences of these rigid scaffolds and how they present their substituents in three-dimensional space, which is critical for their interaction with biological targets.
For example, molecular modeling has been used to analyze the structure of 3-substituted 6-azabicyclo[3.1.1]heptanes, which are considered nonclassical piperidine (B6355638) isosteres. enamine.net These studies have shown that the cis and trans isomers of these compounds can be considered as three-dimensional analogs of the chair and "boat" conformations of 1,4-disubstituted piperidines, respectively. enamine.net This type of detailed structural analysis is crucial for the rational design of new drug candidates.
| Isomer | Piperidine Conformation Analog | Reference |
|---|---|---|
| cis-3-substituted 6-azabicyclo[3.1.1]heptane | 1,4-disubstituted piperidine (chair) | enamine.net |
| trans-3-substituted 6-azabicyclo[3.1.1]heptane | 1,4-disubstituted piperidine (boat) | enamine.net |
Analysis of Exit Vector Parameters (EVP) for Bioisosteric Mimicry
Exit Vector Parameter (EVP) analysis is a computational method used to quantify the geometric relationship between substituents on a scaffold. This analysis is particularly important for evaluating the potential of a molecule to act as a bioisostere for a known pharmacophore, such as a substituted benzene (B151609) ring. By comparing the EVPs of a candidate bioisostere with the parent aromatic system, researchers can assess how well the scaffold mimics the spatial arrangement of the functional groups.
The bicyclo[3.1.1]heptane scaffold has been investigated as a potential bioisostere for meta-substituted benzenes. beilstein-journals.orgnih.gov EVP analysis has been used to compare the exit vectors of 1,5-disubstituted bicyclo[3.1.1]heptanes with those of meta-substituted benzene, revealing a close geometric similarity. beilstein-journals.org This suggests that the bicyclo[3.1.1]heptane core can effectively position substituents in a manner that mimics the meta-substitution pattern of an aromatic ring.
Similarly, EVP analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been used to compare their structures to piperidine, a common motif in drug molecules. enamine.netresearchgate.net This analysis has shown that the cis and trans isomers of these bicyclic compounds can be considered as conformationally restricted analogs of piperidine, with the exit vectors of the substituents corresponding to different piperidine conformations. enamine.netresearchgate.net The use of EVP provides a quantitative basis for the design of novel bioisosteres with tailored three-dimensional structures.
| Scaffold | Aromatic System Mimicked | Key Findings from EVP Analysis | Reference |
|---|---|---|---|
| 1,5-disubstituted bicyclo[3.1.1]heptanes | meta-substituted benzene | Close geometric similarity in exit vectors. | beilstein-journals.org |
| cis-3-substituted 6-azabicyclo[3.1.1]heptane | 1,4-disubstituted piperidine (chair) | Considered a 3D analog. | enamine.net |
| trans-3-substituted 6-azabicyclo[3.1.1]heptane | 1,4-disubstituted piperidine (boat) | Considered an unusual "boat" piperidine analog. | enamine.net |
Studies of Strain Energies and Bond Angles
The bicyclo[3.1.1]heptane system is a strained bicyclic alkane. The strain energy of this and related bicyclic systems is a subject of computational study. The strain arises from a combination of bond angle distortion (angle strain) and non-bonded interactions (transannular strain).
Investigation of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the structure, stability, and intermolecular recognition of molecules. In the context of bicyclo[3.1.1]heptane derivatives, understanding these interactions is important for predicting their behavior in condensed phases and their binding to biological macromolecules.
While direct studies on non-covalent interactions of bicyclo[3.1.1]heptane-1,5-diamine were not found, research on the related bicyclo[1.1.1]pentane (BCP) scaffold provides valuable insights. researchgate.net X-ray analysis and computational studies on BCP derivatives have revealed a variety of non-covalent interactions, including halogen bonds (I···I and I···N), hydrogen bonds (N-H···O and C-H···O), and C-H···H-C contacts. researchgate.net The nature and preference of these interactions were found to depend on the electronic properties and the angle between the bridgehead substituents. researchgate.net DFT analysis and the calculation of molecular electrostatic potentials on the BCP surfaces have been used to create interaction profiles that can be useful in the design of BCP analogs of drugs. researchgate.net These findings suggest that the functional groups at the bridgehead positions of this compound, the amino groups, would be expected to participate in significant non-covalent interactions, particularly hydrogen bonding.
Applications and Emerging Roles of Bicyclo 3.1.1 Heptane 1,5 Diamine in Chemical Research
Building Blocks in Organic Synthesis
The rigid bicyclic structure of bicyclo[3.1.1]heptane derivatives provides a robust scaffold for the construction of complex molecules. These compounds serve as versatile building blocks, enabling the synthesis of novel chemical entities with well-defined three-dimensional geometries.
Bicyclo[3.1.1]heptane-1,5-diamine and its analogs are valuable intermediates in the synthesis of intricate molecular structures. The strained nature of the bicyclo[1.1.0]butane core, a precursor to the bicyclo[3.1.1]heptane system, allows for a variety of strain-releasing reactions, leading to the formation of functionalized cyclobutanes. researchgate.net These reactions are instrumental in constructing complex molecular frameworks. For instance, the energy stored in the strained σ-bonds of bicyclo[1.1.0]butanes makes them important building blocks for creating more elaborate structures. researchgate.net
The synthesis of various bicyclic systems, such as bicyclo[4.1.1]octanes, bicyclo[2.2.1]heptanes, and bicyclo[3.2.1]octanes, has been achieved using methods applicable to the synthesis of functionalized bicyclo[3.1.1]heptane derivatives. researchgate.net These protocols have enabled the preparation of over 50 mono- and bifunctional building blocks that are highly relevant to medicinal chemistry. researchgate.net
While specific examples detailing the use of this compound in multi-component reactions are not prevalent in the reviewed literature, the related bicyclo[1.1.1]pentane (BCP) system, which shares structural similarities, is widely used in such reactions. researchgate.net For example, three- and four-component 1,3-difunctionalizations of [1.1.1]propellane, a precursor to BCPs, have been reported. researchgate.net These reactions allow for the rapid construction of diverse and complex molecules from simple starting materials. The development of similar multi-component strategies involving bicyclo[3.1.1]heptane derivatives could provide efficient routes to novel chemical entities.
Ligand and Catalyst Development
The precise stereochemical orientation of the amine groups on the bicyclo[3.1.1]heptane framework makes it a compelling candidate for the development of novel chiral ligands and catalysts. While extensive research on this compound itself as a primary ligand in catalysis is still emerging, the broader class of chiral bicyclic diamines has proven valuable in asymmetric synthesis. These compounds can coordinate with transition metals to create catalysts that facilitate enantioselective reactions, which are crucial for the production of single-enantiomer pharmaceuticals and other fine chemicals.
The development of chiral diene ligands based on the bicyclo[2.2.1]heptane core for rhodium-catalyzed asymmetric additions demonstrates the potential of such rigid scaffolds in catalysis. sigmaaldrich.com Furthermore, chiral 1,2-diamines derived from α-pinene, which shares the bicyclo[3.1.1]heptane skeleton, have been synthesized and utilized as ligands in copper-catalyzed asymmetric nitroaldol reactions. researchgate.net The synthesis of monoprotected bicyclic diamines from related 3-azabicyclo[3.1.1]heptane systems highlights their value as building blocks, particularly in medicinal chemistry for applications like proteolysis-targeting chimeras (PROTACs). chemrxiv.org
The potential utility of this compound in this domain is underscored by the general success of chiral diamines in forming stable and effective metal complexes for a variety of transformations. acs.org The rigid backbone of the bicyclo[3.1.1]heptane structure is anticipated to offer enhanced stability and a well-defined coordination sphere around a metal center, which are desirable attributes for an effective catalyst. Research in this area is geared towards synthesizing chiral variants of this compound and evaluating their efficacy in asymmetric catalysis.
Table 1: Potential Catalytic Applications for this compound Derivatives
| Catalytic Reaction | Metal Center | Potential Advantage of Bicyclic Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Enhanced enantioselectivity due to rigid chiral environment. |
| Asymmetric C-C Bond Formation | Copper, Palladium | Precise control of substrate approach to the catalytic site. |
Polymer Science and Materials Applications
In the realm of polymer science, the introduction of rigid, non-planar monomer units like this compound into polymer backbones can lead to materials with significantly enhanced thermal and mechanical properties. The constrained bicyclic structure can disrupt chain packing, leading to polymers with increased solubility and higher glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The incorporation of other bicyclic monomers, such as those based on bicyclo[2.2.2]octane, into polyimides has been shown to yield materials with excellent thermal stability (above 400°C) and high glass transition temperatures (272-355°C). nasa.gov Similarly, polyamides synthesized with the rigid, bio-based diamine, isoidide diamine, have demonstrated increased Tg values. tue.nl It is hypothesized that polyamides and polyimides synthesized from this compound would exhibit similar enhancements in their thermal properties. The dicarboxylic acid analog, Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, is already noted for its use as a monomer in synthesizing polymers with enhanced thermal and mechanical properties. smolecule.com
The dual amine functionality of this compound also makes it a suitable monomer for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). researchgate.net These materials are characterized by high surface areas and permanent porosity, making them attractive for applications in gas storage and separation. The rigid and defined structure of the diamine can act as a strut, leading to the formation of a robust and well-defined porous network. Amine-functionalized POPs have shown promise for CO2 capture due to the interaction between the basic amine groups and acidic CO2. mdpi.com
Table 2: Expected Properties of Polymers Derived from this compound
| Polymer Type | Potential Co-monomer | Anticipated Polymer Properties | Potential Applications |
|---|---|---|---|
| Polyamide | Terephthaloyl chloride, Adipoyl chloride | High glass transition temperature, enhanced thermal stability, good mechanical strength. | High-performance fibers, engineering plastics. |
| Polyimide | Pyromellitic dianhydride (PMDA) | Excellent thermal stability, good dielectric properties, high modulus. | Electronics, aerospace components. |
Future Directions and Research Challenges for Bicyclo 3.1.1 Heptane 1,5 Diamine
Development of Novel and Sustainable Synthetic Pathways
The synthesis of the bicyclo[3.1.1]heptane (BCHep) core, a prerequisite for producing the 1,5-diamine, has been a significant area of research. Traditional methods have often been complex, limiting the widespread availability of these scaffolds. Future research is focused on developing more efficient, scalable, and sustainable synthetic routes.
A key precursor for many modern synthetic routes is [3.1.1]propellane. nih.govspringernature.comnih.gov Researchers have developed scalable, multi-gram syntheses of [3.1.1]propellane from commercially available starting materials like ethyl 4-chlorobutanoate, making the bicyclo[3.1.1]heptane scaffold more accessible. nih.gov Ring-opening reactions of this strained propellane are a primary method for introducing functionality. nih.govnih.gov
Photocatalysis has emerged as a powerful and sustainable tool for constructing and functionalizing the bicyclo[3.1.1]heptane skeleton under mild conditions. nih.govnih.gov One novel approach is the photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines, which yields trisubstituted aminobicyclo[3.1.1]heptanes. nih.gov This method is notable for its operational simplicity and its ability to create unique meta-substituted arene bioisosteres. nih.gov Another sustainable strategy involves a photocatalytic Minisci-like reaction to install heterocyclic moieties at the bridgehead positions using readily available N-hydroxyphthalimide esters of corresponding carboxylic acids. nih.gov
Boronyl radical-catalyzed [2σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones presents another atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov The development of such reactions, which avoid harsh reagents and minimize waste, is a critical challenge for the future.
An efficient, multi-gram scale synthesis for a related compound, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, has been developed, relying on an intramolecular imide formation from a 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.orgresearchgate.net This highlights a strategy that begins with more common ring systems and builds the bicyclic core, which could be adapted for the synthesis of the carbocyclic diamine.
Table 1: Selected Photocatalytic Synthetic Approaches to Bicyclo[3.1.1]heptane Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Ir-based photocatalyst, Blue light | Aminobicyclo[3.1.1]heptanes | nih.gov |
| Minisci-like Reaction | N-hydroxyphthalimide esters | Photocatalyst | Heterocycle-functionalized BCHeps | nih.gov |
| [2σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropyl ketones | B₂pin₂, 3-pentyl isonicotinate | Substituted BCHeps | nih.gov |
| Atom Transfer Radical Addition | [3.1.1]Propellane, Iodides | Photocatalyst, 456 nm blue light | BCHep iodides | nih.gov |
Expanding Functionalization Strategies for Enhanced Chemical Space
With viable pathways to the bicyclo[3.1.1]heptane core established, a major research focus is on expanding the diversity of functional groups that can be attached to the scaffold, particularly at the 1- and 5-positions to create analogs of the diamine. The ability to perform late-stage functionalization is highly desirable in drug discovery programs. nih.gov
Monoprotected bicyclic diamines are crucial building blocks that allow for selective chemical modifications. chemrxiv.org For instance, the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione provides a key intermediate that can be used to synthesize a variety of derivatives, including bridged analogs of thalidomide (B1683933). chemrxiv.orgresearchgate.net
Post-functionalization of the bicyclo[3.1.1]heptane system has been demonstrated through several key reaction types. Following a photoinduced synthesis of 4-anilinyl bicyclo[3.1.1]heptane derivatives, further modifications have been shown to form new C-C, C-O, and C-N bonds. nih.gov Additionally, BCHep iodides, synthesized via photocatalyzed reactions, can be elaborated into other useful derivatives. nih.gov This includes iron-catalyzed Kumada coupling with Grignard reagents and the conversion of ester groups to carboxylic acids. nih.gov These methods significantly broaden the range of accessible structures.
The development of methods to introduce a wide array of functional groups, including heterocycles, is a key challenge. nih.gov The photocatalytic Minisci-like reaction is one such method that enables the introduction of various heterocycles at the bridgehead position, creating structures highly relevant for medicinal chemistry. nih.gov Future work will likely focus on expanding the portfolio of compatible reactions to further increase the accessible chemical space around the bicyclo[3.1.1]heptane-1,5-diamine core.
Exploration of New Bioisosteric Applications
The geometry of the bicyclo[3.1.1]heptane core accurately mimics the bond vectors of a meta-substituted arene, with a substituent exit vector angle of approximately 120°. springernature.comnih.gov This makes it a more precise geometric match than other scaffolds like bridge-substituted bicyclo[1.1.1]pentanes. nih.gov The challenge has been the synthetic accessibility of these compounds, a hurdle that is now being overcome. nih.govspringernature.com
Future research will involve the systematic incorporation of the this compound and its derivatives into known drug molecules to validate its utility as a meta-arene replacement. nih.govnih.gov Furthermore, variations of the core scaffold are being explored. For example, 3-oxabicyclo[3.1.1]heptane has been designed as a water-soluble bioisostere of meta-benzene. chemrxiv.org The replacement of a methylene (B1212753) group with an oxygen atom can improve solubility and restore the acidity of a carboxylic acid group to a level similar to its benzoic acid counterpart. chemrxiv.org Another proposed isostere is the indolo-bicyclo[3.1.1]heptane scaffold, designed as a potential replacement for carbazole. chemrxiv.org
The exploration of aza-bicyclo[3.1.1]heptanes, where a bridgehead or other carbon is replaced by nitrogen, further expands the bioisosteric possibilities, offering mimics for heterocycles like pyridine (B92270) and piperidine (B6355638). nih.govchemrxiv.org A significant challenge lies in demonstrating that these novel scaffolds not only replicate the geometry but also confer tangible benefits in biological systems.
Table 2: Geometric and Property Comparison of Benzene (B151609) and Bioisosteres
| Scaffold | Substituent Position Mimicked | Exit Vector Angle | Key Feature | Reference |
|---|---|---|---|---|
| Bicyclo[1.1.1]pentane | para-substituted arene | ~180° | Well-established para-bioisostere | nih.govnih.gov |
| Bicyclo[3.1.1]heptane | meta-substituted arene | ~120° | Precise geometric mimic of meta-benzene | springernature.comnih.gov |
| 3-Oxabicyclo[3.1.1]heptane | meta-substituted arene | Similar to BCHep | Increased water solubility | chemrxiv.org |
| Bicyclo[2.1.1]hexane | meta-substituted arene | N/A | Less precise geometric mimic than BCHep | nih.govtcichemicals.com |
Advanced Computational Predictions for Rational Design
Computational chemistry is becoming an indispensable tool for accelerating the development of novel compounds based on the bicyclo[3.1.1]heptane scaffold. These methods allow for the rational design of derivatives and the prediction of their properties before undertaking complex and resource-intensive synthesis.
One application of computational studies is in elucidating reaction mechanisms. For the boronyl radical-catalyzed cycloaddition to form bicyclo[3.1.1]heptanes, computational investigations supported the proposed pyridine-assisted catalytic cycle, aiding in the optimization of the reaction. nih.gov
For bioisosteric design, computational tools are used to compare the structural and electronic properties of the bicyclic scaffolds with their aromatic counterparts. For example, calculations of steric volume have been used to compare the size of the 3-oxabicyclo[3.1.1]heptane scaffold to that of the benzene ring. researchgate.net Molecular modeling has also been used to design and optimize analogs of 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for specific neuronal receptors. researchgate.net
A significant challenge is the development of predictive models that can accurately forecast the ADME (absorption, distribution, metabolism, and excretion) properties of these novel 3D scaffolds. As these non-planar structures become more common in drug discovery, classical predictive models trained primarily on planar, aromatic compounds may not be sufficient. Future research will need to focus on developing and validating new computational tools specifically for these sp³-enriched bicyclic systems to enable more effective rational design and minimize late-stage failures in drug development programs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for bicyclo[3.1.1]heptane-1,5-diamine, and how can intermediates like 1,5-dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate be optimized?
- Methodology : The synthesis typically involves functionalization of the bicyclo[3.1.1]heptane core. For example, 1,5-dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS-related derivatives in ) can be hydrolyzed to the dicarboxylic acid, followed by Curtius or Hofmann rearrangements to introduce amine groups. Optimization includes using inert gas atmospheres (e.g., argon) during sensitive steps to prevent oxidation .
- Key Parameters : Reaction temperature control (<50°C to avoid decomposition, per storage guidelines in ), purification via column chromatography, and characterization via IR spectroscopy (e.g., carbonyl peaks at ~1700 cm⁻¹ for intermediates) .
Q. What safety protocols are critical for handling bicyclo[3.1.1]heptane derivatives in laboratory settings?
- Preventive Measures :
- Store in dry, airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption and degradation .
- Avoid exposure to heat sources (>50°C) to mitigate decomposition risks .
- Emergency Response :
- Skin contact: Wash immediately with copious water and soap (P302 + P352 protocols) .
- Inhalation: Move to fresh air and seek medical attention if respiratory irritation persists (P304 + P340) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Techniques :
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and absence of carbonyl peaks post-hydrolysis .
- Mass Spectrometry : Compare molecular ion peaks (e.g., m/z 140.2 for C₇H₁₂N₂) with theoretical values using electron ionization (EI-MS) .
- NMR : Use ¹H/¹³C NMR to verify bicyclic scaffold symmetry and amine proton environments (e.g., δ 1.2–2.5 ppm for bridgehead protons) .
Advanced Research Questions
Q. How do 1,5-disubstituted bicyclo[3.1.1]heptanes serve as meta-benzene bioisosteres, and what exit vector parameters influence their pharmacological activity?
- Design Strategy : The 1,5-BCHep scaffold mimics meta-substituted benzene’s spatial and electronic properties. Key parameters include:
- Exit Vector Angles : ~120° between substituents, closely matching meta-benzene geometries .
- LogD and Solubility : Optimize lipophilicity (LogD ~1.5–2.0) via substituent tuning to enhance membrane permeability while retaining aqueous solubility (e.g., >50 µM at pH 7.4) .
Q. What thermodynamic considerations are critical for optimizing reactions involving bicyclo[3.1.1]heptane derivatives?
- Reaction Enthalpy : For hydrogenation of dienes to saturated bicycloheptanes, ΔrH° ≈ -262 kJ/mol (exothermic, requires controlled cooling to avoid runaway reactions) .
- Stability Analysis : Use DSC (Differential Scanning Calorimetry) to detect exothermic decomposition events above 150°C, informing safe scaling protocols .
Q. How can conflicting data on bicyclo[3.1.1]heptane derivative reactivity be resolved during structure-activity relationship (SAR) studies?
- Case Example : Discrepancies in metabolic stability (e.g., CLint variations in mouse microsomes) may arise from stereochemical impurities.
- Resolution Steps :
Chiral HPLC : Verify enantiomeric purity (>98% ee) .
Crystallography : Resolve X-ray structures to confirm substituent conformations .
Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict reactive sites and validate with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
